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Executive Summary

Enocyanin, a natural colorant extracted from grape skins (Vitis vinifera), is a complex mixture
of anthocyanins, with malvidin-3-glucoside being a primary component.[1] Traditionally used as
a food additive (E163) for its vibrant red to purple hues, which vary with pH, enocyanin is
garnering significant interest for its potential as a functional food ingredient.[1] This is attributed
to the potent antioxidant and anti-inflammatory properties of its constituent anthocyanins.[2][3]
[41[5][6][7][8] This technical guide provides an in-depth overview of enocyanin, covering its
chemical properties, extraction and purification methodologies, stability challenges, and
functional potential. It includes detailed experimental protocols for evaluating its bioactivity,
guantitative data from various studies, and visualizations of key biological pathways and
experimental workflows to support further research and development.

Chemical Properties and Composition

Enocyanin is a water-soluble pigment belonging to the flavonoid class.[1] Its appearance
ranges from a dense red-violet liquid to a violet-red fine powder.[1][3][9][10] It is soluble in
hydroalcoholic solutions but insoluble in lipid solvents.[1] The primary anthocyanin typically
found in enocyanin from grape skins is malvidin-3-glucoside. However, the exact composition
can vary depending on the grape cultivar, extraction methods, and purification processes.[1]

Table 1. General Chemical and Physical Properties of Enocyanin
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Property Description References
Common Name Enocyanin, Grape Skin Extract  [1][3]

CAS Number 11029-12-2 [3][9][10]

E Number E163 [1]

Violet-red to dark purple liquid,
Appearance [1][°][10]
paste, or powder

- Soluble in water, ethanol;
Solubility o [1][10]
Insoluble in oil

Mixture of anthocyanins,
Primary Components predominantly malvidin-3- [1]

glucoside

Color is pH-sensitive: reddish
pH Dependency in acidic conditions, bluish in [1]

basic conditions

Store protected from light,
Storage heat, and humidity at low [1][3]
temperatures (e.g., -20°C)

Extraction and Purification

The commercial recovery of enocyanin is typically performed from the by-products of
winemaking, primarily grape pomace.[1] The selection of extraction and purification methods is
critical to maximize yield while preserving the stability and bioactivity of the anthocyanins.

Extraction Methodologies

Conventional extraction involves the use of acidified organic solvents.[11] However, greener
and more efficient techniques are being increasingly adopted.

« Conventional Solvent Extraction: This method commonly uses ethanol/water or
methanol/water mixtures acidified with organic or inorganic acids (e.g., citric, tartaric, formic,
or hydrochloric acid) to maintain the stable flavylium cation form of the anthocyanins.[1][12]
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e Pressurized Liquid Extraction (PLE): PLE utilizes solvents (like ethanol-water mixtures) at

elevated temperatures (40-100°C) and pressures to enhance extraction efficiency.[13] This

method can significantly improve yields compared to traditional techniques.[13]

» Ultrasound-Assisted Extraction (UAE): UAE is recognized as an effective method that can

enhance the extraction of anthocyanins from plant matrices.[14][15]

Table 2: Comparison of Enocyanin (Anthocyanin) Extraction Yields

Extraction

Source

. Conditions Yield Reference
Method Material
] 9.96 mg
Pressurized Ethanol-water pH o
o ) malvidin-3-O-
Liquid Extraction Grape Marc 2 (50% w/w) at ] [13]
glucoside / g
(PLE) 40°C _
dried marc
50% (w/w)
Fruit Residues of  ethanol _
Heat Reflux o o 100% (relative
) Vaccinium (acidified, pH ) [11]
Extraction o yield)
uliginosum 3.47) at 50°C for
2h
] ] 30% (w/w)
Fruit Residues of )
Aqueous Two- o ethanol / 19% 92.34% (relative
) Vaccinium ] [11]
Phase Extraction o (wiw) yield)
uliginosum
(NH4)2504
) ) ) 50% ethanol
Conventional Fruit Residues of , _
o solution (pH 51.86% (relative
Solvent Vaccinium ] [11]
) o 3.47) at room yield)
Extraction uliginosum

temp.

Purification Protocols

Crude enocyanin extracts contain sugars, organic acids, and other phenolic compounds that

can compromise stability.[12] Purification is essential for concentrating the anthocyanins and

for analytical purposes.
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e Solid-Phase Extraction (SPE): C18 cartridges are commonly used to remove sugars and
other water-soluble impurities. The cartridges are activated with methanol and water, the
sample is loaded, and after washing, the anthocyanins are eluted with an acidified organic
solvent.[14]

o Adsorption Chromatography: Macroporous resins like Amberlite XAD-7HP are highly
effective for purifying anthocyanins from crude extracts due to their high adsorption and
desorption capacities.[12][14]
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Caption: A typical workflow for enocyanin extraction and purification.
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Stability of Enocyanin

A significant challenge for the application of enocyanin in functional foods is its inherent
instability. Degradation is influenced by several factors, leading to color loss and reduced
bioactivity.[16][17][18]

e pH: Anthocyanins are most stable at low pH values (<3.0).[17] As pH increases, they
undergo hydration and transformation into colorless or brownish compounds.[1][17]

o Temperature: Thermal processing is a major cause of degradation.[19] Studies show that
thermal stability is higher in crude extracts compared to purified anthocyanins, likely due to
the protective effects of other co-extracted compounds (copigmentation).[17]

e Oxygen and Light: Exposure to oxygen and UV light accelerates degradation through
oxidative and photodegradation mechanisms.[1][20]

Table 3: Factors Affecting Enocyanin (Anthocyanin) Stability
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. Mitigation
Factor Effect on Stability . References
Strategies
Structural Maintain acidic
High pH (>3) transformation, color environment in food [17]
loss matrix
Use low-temperature
rocessing (e.g.,
) Accelerated g ) g (_ J
High Temperature ] UHT), minimize heat [17][19]
degradation . .
exposure time, utilize
copigmentation
Vacuum or nitrogen
packing, addition of
o ) antioxidants (e.g.,
Oxygen Oxidation, browning ) ) [1][20]
ascorbic acid, though
its effect can be
complex)
Light Photodegradation Opaque packaging [1][20]
Enzymatic o
] Pasteurization to
Enzymes degradation (e.g., by ) ] [20]
) Inactivate enzymes
polyphenol oxidases)
Formation of )
Use of chelating
Metal lons complexes, can cause [20]

color changes

agents

Functional Properties and Bioactivity

The health benefits of enocyanin are primarily linked to the antioxidant and anti-inflammatory

activities of its anthocyanin constituents.[2][4][5][7]

Antioxidant Activity

Anthocyanins are potent antioxidants that can neutralize harmful free radicals and reactive

oxygen species (ROS).[8][21] This activity is crucial for preventing oxidative stress, a key factor

in the development of many chronic diseases.[22]
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e Mechanism of Action: The antioxidant activity of anthocyanins operates through two primary
mechanisms:

o Hydrogen Atom Transfer (HAT): The anthocyanin molecule donates a hydrogen atom to a
free radical, stabilizing it.[22][23]

o Single Electron Transfer (SET): The anthocyanin donates an electron to the free radical.
[22][23]

« Indirect Antioxidant Effects: Anthocyanins can also exert indirect antioxidant effects by
upregulating the expression and activity of endogenous antioxidant enzymes (e.g.,
superoxide dismutase, glutathione peroxidase) through pathways like the Nrf2 signaling
pathway.[21][24]

Nrf2-Mediated Antioxidant Response
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Caption: Enocyanin's role in the Nrf2 antioxidant signaling pathway.

Anti-inflammatory Properties

Chronic inflammation is another hallmark of many non-communicable diseases. Anthocyanins
have demonstrated significant anti-inflammatory effects in both in vitro and in vivo models.[2][7]
[25]

e Mechanism of Action: A key mechanism is the inhibition of the nuclear factor-kappa B (NF-
KB) signaling pathway.[25] NF-kB is a transcription factor that controls the expression of
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many pro-inflammatory genes, including cytokines like TNF-a and IL-6. By inhibiting the
activation and nuclear translocation of NF-kB, anthocyanins can suppress the inflammatory
response.[25]
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Caption: Inhibition of the NF-kB inflammatory pathway by enocyanin.

© 2025 BenchChem. All rights reserved.

10/19

Tech Support


https://www.benchchem.com/product/b15575552?utm_src=pdf-body-img
https://www.benchchem.com/product/b15575552?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Bioavailability and Metabolism

Despite their potent in vitro activity, the bioavailability of anthocyanins is relatively low,

estimated to be less than 2%.[26][27]

¢ Absorption: Absorption can occur in the stomach and small intestine.[27] The glycoside

forms (like malvidin-3-glucoside) can be absorbed intact, but they also undergo extensive

first-pass metabolism in the intestinal wall and liver.[27]

» Metabolism: Intact anthocyanins are rapidly metabolized into various smaller phenolic acids

and aldehydes (e.g., protocatechuic acid, 4-hydroxybenzoic acid).[27][28] These metabolites

can reach higher concentrations in the plasma than the parent compounds and are believed

to contribute significantly to the overall health effects.[27]

o Excretion: Absorbed anthocyanins and their metabolites are excreted in the bile and urine.

[29]

Table 4: Pharmacokinetic Parameters of Anthocyanins from Human and Animal Studies

Compoun . Bioavaila Referenc
Subject Dose Cmax Tmax .
d/Source bility e
5.97
13C- 10.2h
o pmol/L ) 12.4%
Cyanidin-3- Human 500 mg . (metabolite ] [28]
) (metabolite (relative)
glucoside S)
s)
Cyanidin-3- Not
] Human 721 mg ~96 nmol/L 2.8h N [28]
glycosides specified
General
Anthocyani  Animal Various - 05-2h 0.26-1.8% [27]
ns
N Human
Purified
~ (Hyperchol Not Not Not
Anthocyani ) 320 mg B » N [8]
esterolemic specified specified specified
ns
)
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Safety and Toxicology

Enocyanin and its constituent anthocyanins are generally recognized as safe for consumption.

[8]

¢ Acute and Subacute Toxicity: Studies in rats have shown a high safety profile. For cyanidin, a
common anthocyanin, the acute LD50 was found to be greater than 300 mg/kg, and a No
Observed Adverse Effect Level (NOAEL) was established at 30 mg/kg/day in a 28-day
subacute study.[30] Another study on acylated anthocyanin derivatives found an LD50 in
mice of >10 g/kg.[31]

e Mutagenicity: Flavylium class compounds, including cyanidin, have been found to be non-
mutagenic in the Ames assay.[32]

 Clinical Trials: Human trials using anthocyanin-rich extracts have shown them to be well-
tolerated with an acceptable safety profile.[33]

Experimental Protocols
Protocol: Determination of Total Monomeric
Anthocyanin Content

This protocol is based on the pH differential method, which relies on the structural
transformation of anthocyanins with a change in pH, measured spectrophotometrically.

o Reagent Preparation:
o Potassium chloride buffer (0.025 M), pH 1.0.
o Sodium acetate buffer (0.4 M), pH 4.5.

e Sample Preparation:

o Prepare an enocyanin extract and dilute it appropriately with the pH 1.0 buffer to obtain
an absorbance reading in the linear range of the spectrophotometer.

¢ Measurement:
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[e]

Take two aliquots of the diluted sample.

o

To the first aliquot, add the pH 1.0 buffer. To the second, add the pH 4.5 buffer.

[¢]

Allow to equilibrate for 15 minutes.

o

Measure the absorbance of both solutions at the wavelength of maximum absorption
(Avis-max, typically ~520 nm for enocyanin) and at 700 nm (to correct for haze).

e Calculation:

o Calculate the absorbance (A) for the sample: A = (AAvis-max — A700)pH 1.0 — (AAvis-max
— A700)pH 4.5.

o Calculate the total monomeric anthocyanin concentration (mg/L): (A x MW x DF x 1000) /
(¢ x L), where MW is the molecular weight of the predominant anthocyanin (e.g., 493.4
g/mol for cyanidin-3-glucoside), DF is the dilution factor, L is the pathlength (1 cm), and €
is the molar extinction coefficient (e.g., 26,900 L-mol~t-.cm~1 for cyanidin-3-glucoside).

Protocol: DPPH Radical Scavenging Activity Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-
picrylhydrazyl (DPPH) radical.

» Reagent Preparation:
o Prepare a 0.1 mM solution of DPPH in methanol.
o Prepare a series of dilutions of the enocyanin extract in methanol.
o Prepare a standard antioxidant solution (e.g., Trolox) for comparison.
e Procedure:
o Add 1.0 mL of the DPPH solution to 1.0 mL of each sample dilution (and standard/blank).
o Vortex the mixture and incubate in the dark at room temperature for 30 minutes.

o Measure the absorbance at 517 nm against a methanol blank.
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o Calculation:

o Calculate the percentage of radical scavenging activity: % Inhibition = [(A_control -
A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution
without the sample.

o Results can be expressed as an IC50 value (the concentration of the extract required to
scavenge 50% of the DPPH radicals).

Preparation

Prepare 0.1mM DPPH Prepare Enocyanin
in Methanol Extract Dilutions

4 )

Reaction

Mix 1mL DPPH
with 1mL Sample

l

Incubate 30 min
in Dark
. 4

~N
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and IC50 Value

Click to download full resolution via product page

Caption: Experimental workflow for the DPPH antioxidant assay.
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Protocol: In Vitro Anti-inflammatory Assay (LPS-induced
RAW 264.7 Macrophages)

This protocol assesses the ability of enocyanin to reduce the production of nitric oxide (NO), a
pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

e Cell Culture:

o Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1%
penicillin-streptomycin at 37°C in a 5% CO: incubator.

e Procedure:

o Seed cells in a 96-well plate at a density of 5 x 10 cells/well and allow them to adhere
overnight.

o Pre-treat the cells with various non-toxic concentrations of enocyanin extract for 1-2
hours.

o Stimulate the cells with LPS (1 pug/mL) for 24 hours to induce an inflammatory response.
Include a negative control (no LPS) and a positive control (LPS only).

» Nitric Oxide Measurement (Griess Assay):

o

After incubation, collect 50 pL of the cell culture supernatant from each well.

o

Add 50 pL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at
room temperature, protected from light.

(¢]

Add 50 pL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

Measure the absorbance at 540 nm.

[¢]

e Analysis:

o Quantify the nitrite concentration (a stable product of NO) using a sodium nitrite standard
curve.
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o Results are expressed as the percentage inhibition of NO production compared to the
LPS-only control.

Conclusion and Future Directions

Enocyanin presents a compelling opportunity as a multi-functional ingredient in the food and
nutraceutical industries. Its dual role as a natural colorant and a source of bioactive
anthocyanins with proven antioxidant and anti-inflammatory properties makes it highly
attractive.[6][34][35] However, significant challenges remain, primarily concerning its stability
during processing and storage and its low bioavailability.

Future research should focus on:

» Encapsulation Technologies: Developing effective micro- and nano-encapsulation methods
to protect anthocyanins from degradation and potentially enhance their bioavailability.[36]

o Synergistic Formulations: Investigating the synergistic effects of enocyanin with other food
components (e.g., proteins, other phenolics) that may enhance stability and bioactivity.[26]

 Clinical Trials: Conducting more robust, long-term human clinical trials to substantiate the
health benefits of enocyanin consumption, focusing on specific health outcomes and
optimal dosages.[2][25]

By addressing these challenges, the full potential of enocyanin as a valuable functional food
ingredient can be realized, offering a natural solution for both coloring and health enhancement
in a wide range of food products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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